Cas no 2138234-01-0 (2-Thiophenemethanesulfonamide, α-cyclopentyl-N-methyl-)

2-Thiophenemethanesulfonamide, α-cyclopentyl-N-methyl- 化学的及び物理的性質
名前と識別子
-
- 2-Thiophenemethanesulfonamide, α-cyclopentyl-N-methyl-
- 2138234-01-0
- 1-cyclopentyl-N-methyl-1-(thiophen-2-yl)methanesulfonamide
- EN300-680334
-
- インチ: 1S/C11H17NO2S2/c1-12-16(13,14)11(9-5-2-3-6-9)10-7-4-8-15-10/h4,7-9,11-12H,2-3,5-6H2,1H3
- InChIKey: LJWSGLHRDNUAII-UHFFFAOYSA-N
- ほほえんだ: C1(C(C2CCCC2)S(NC)(=O)=O)SC=CC=1
計算された属性
- せいみつぶんしりょう: 259.07007113g/mol
- どういたいしつりょう: 259.07007113g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 317
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 82.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
じっけんとくせい
- 密度みつど: 1.274±0.06 g/cm3(Predicted)
- ふってん: 398.4±44.0 °C(Predicted)
- 酸性度係数(pKa): 11.24±0.40(Predicted)
2-Thiophenemethanesulfonamide, α-cyclopentyl-N-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-680334-1.0g |
1-cyclopentyl-N-methyl-1-(thiophen-2-yl)methanesulfonamide |
2138234-01-0 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-680334-10.0g |
1-cyclopentyl-N-methyl-1-(thiophen-2-yl)methanesulfonamide |
2138234-01-0 | 10.0g |
$5897.0 | 2023-03-11 | ||
Enamine | EN300-680334-0.05g |
1-cyclopentyl-N-methyl-1-(thiophen-2-yl)methanesulfonamide |
2138234-01-0 | 0.05g |
$1152.0 | 2023-03-11 | ||
Enamine | EN300-680334-0.5g |
1-cyclopentyl-N-methyl-1-(thiophen-2-yl)methanesulfonamide |
2138234-01-0 | 0.5g |
$1316.0 | 2023-03-11 | ||
Enamine | EN300-680334-2.5g |
1-cyclopentyl-N-methyl-1-(thiophen-2-yl)methanesulfonamide |
2138234-01-0 | 2.5g |
$2688.0 | 2023-03-11 | ||
Enamine | EN300-680334-0.25g |
1-cyclopentyl-N-methyl-1-(thiophen-2-yl)methanesulfonamide |
2138234-01-0 | 0.25g |
$1262.0 | 2023-03-11 | ||
Enamine | EN300-680334-5.0g |
1-cyclopentyl-N-methyl-1-(thiophen-2-yl)methanesulfonamide |
2138234-01-0 | 5.0g |
$3977.0 | 2023-03-11 | ||
Enamine | EN300-680334-0.1g |
1-cyclopentyl-N-methyl-1-(thiophen-2-yl)methanesulfonamide |
2138234-01-0 | 0.1g |
$1207.0 | 2023-03-11 |
2-Thiophenemethanesulfonamide, α-cyclopentyl-N-methyl- 関連文献
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
2-Thiophenemethanesulfonamide, α-cyclopentyl-N-methyl-に関する追加情報
Introduction to 2-Thiophenemethanesulfonamide, α-cyclopentyl-N-methyl- (CAS No. 2138234-01-0)
The compound 2-Thiophenemethanesulfonamide, α-cyclopentyl-N-methyl- (CAS No. 2138234-01-0) represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of both thiophene and sulfonamide moieties in its structure imparts distinct chemical properties that make it a promising candidate for further investigation.
In recent years, there has been a growing interest in the development of novel sulfonamide derivatives as pharmacological agents. Sulfonamides are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a thiophene ring into the sulfonamide core enhances the molecule's solubility and bioavailability, making it more suitable for therapeutic applications. The specific substitution pattern, particularly the α-cyclopentyl-N-methyl group, further modulates the compound's pharmacokinetic profile and target specificity.
Current research in this domain has highlighted the importance of structural optimization in enhancing the efficacy of sulfonamide-based drugs. Studies have demonstrated that modifications in the substituent groups can significantly influence the binding affinity and selectivity of these compounds towards their biological targets. The α-cyclopentyl-N-methyl moiety in 2-Thiophenemethanesulfonamide, α-cyclopentyl-N-methyl- (CAS No. 2138234-01-0) is believed to contribute to its unique pharmacological properties by stabilizing the molecule's conformation and improving its interactions with biological receptors.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution reactions, are employed to construct the desired molecular framework. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy allows for rigorous characterization of the compound's structural integrity.
One of the most compelling aspects of 2-Thiophenemethanesulfonamide, α-cyclopentyl-N-methyl- (CAS No. 2138234-01-0) is its potential as a lead compound for drug discovery. Preclinical studies have shown promising results regarding its ability to inhibit certain enzymes and receptors involved in pathological processes such as inflammation and cancer progression. The thiophene ring is particularly noteworthy for its ability to engage with biological targets in ways that traditional aromatic compounds cannot, offering a novel approach to therapeutic intervention.
The pharmacological profile of this compound is further enhanced by its favorable solubility characteristics. Unlike many traditional sulfonamides that suffer from poor water solubility, the presence of the cyclopentyl group improves hydrophilicity, allowing for better absorption and distribution within the body. This property is crucial for developing effective oral formulations that can achieve therapeutic concentrations at lower doses.
In addition to its pharmaceutical applications, 2-Thiophenemethanesulfonamide, α-cyclopentyl-N-methyl- (CAS No. 2138234-01-0) also holds promise in agrochemical research. Sulfonamide derivatives have been explored as herbicides and fungicides due to their ability to disrupt essential metabolic pathways in plants and fungi. The unique structural features of this compound may make it an effective candidate for developing next-generation crop protection agents.
The future direction of research on this compound will likely focus on optimizing its pharmacological properties through structure-activity relationship (SAR) studies. By systematically varying substituent groups and exploring different synthetic routes, scientists aim to develop analogs with improved potency, selectivity, and reduced side effects. Computational modeling techniques will also play a crucial role in predicting how these modifications will affect the compound's behavior at both molecular and cellular levels.
The development of novel sulfonamide-based drugs represents a significant area of innovation in modern medicine. Compounds like 2-Thiophenemethanesulfonamide, α-cyclopentyl-N-methyl- (CAS No. 2138234-01-0) exemplify how strategic molecular design can lead to breakthroughs in therapeutic intervention across multiple disease areas. As research continues to uncover new applications for this class of compounds, their impact on human health is expected to grow substantially.
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